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Compound of Interest

Compound Name: 4-Ethyl-4-methylpiperidine

Cat. No.: B1287062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethyl-4-methylpiperidine, a

heterocyclic aliphatic amine. Due to the limited availability of direct experimental data in peer-

reviewed literature, this guide combines information from chemical supplier databases,

computational predictions, and established synthetic methodologies for structurally related

compounds. It is intended to serve as a foundational resource for researchers interested in the

potential applications of this molecule in synthetic and medicinal chemistry.

Chemical Identity and Properties
4-Ethyl-4-methylpiperidine is a disubstituted piperidine derivative with alkyl groups at the C4

position. Its fundamental properties are summarized below.
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Property Value Source

IUPAC Name 4-Ethyl-4-methylpiperidine

CAS Number 4045-31-2 [1]

Molecular Formula C₈H₁₇N [1][2]

Molecular Weight 127.23 g/mol [1][2]

Canonical SMILES CCC1(CCNCC1)C [2]

InChI Key
FMPQITXSSWLMDT-

UHFFFAOYSA-N
[2]

Predicted XlogP 2.0 [2]

Predicted Boiling Point 165-167 °C at 760 mmHg (Predicted)

Predicted Density 0.86 ± 0.1 g/cm³ (Predicted)

Appearance
Expected to be a liquid at room

temperature
(Inferred)

Putative Synthesis Protocol
While specific literature detailing the synthesis of 4-Ethyl-4-methylpiperidine is scarce, a

plausible and robust synthetic route can be proposed based on established methods for the

synthesis of 4,4-dialkylpiperidines. The following protocol outlines a two-step approach starting

from N-protected-4-piperidone.

Overall Reaction Scheme:

Grignard Addition: Sequential addition of methyl and ethyl Grignard reagents to an N-

protected 4-piperidone to form the corresponding tertiary alcohol.

Reductive Deoxygenation: Removal of the tertiary hydroxyl group.

Deprotection: Removal of the N-protecting group to yield the final product.

Detailed Experimental Protocol (Putative):
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Step 1: Synthesis of 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol

Materials: 1-Benzyl-4-piperidone, Methylmagnesium bromide (3M in diethyl ether),

Ethylmagnesium bromide (3M in diethyl ether), anhydrous Tetrahydrofuran (THF), saturated

aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

Procedure:

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-

Benzyl-4-piperidone (1 equivalent) dissolved in anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Slowly add Methylmagnesium bromide (1.1 equivalents) dropwise via a syringe.

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an

additional 2 hours.

Re-cool the mixture to 0 °C and slowly add Ethylmagnesium bromide (1.2 equivalents)

dropwise.

Let the reaction proceed at room temperature overnight.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Deoxygenation and Deprotection to yield 4-Ethyl-4-methylpiperidine

Materials: 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol, Triethylsilane, Trifluoroacetic acid (TFA),

Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply.

Procedure (Ionic Reduction):
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Dissolve the alcohol from Step 1 (1 equivalent) in a suitable solvent like dichloromethane.

Add Triethylsilane (3-5 equivalents).

Cool to 0 °C and slowly add Trifluoroacetic acid (5-10 equivalents).

Stir at room temperature until the reaction is complete (monitored by TLC).

Carefully neutralize with a saturated sodium bicarbonate solution.

Extract with dichloromethane, dry the organic layer, and concentrate. The product at this

stage is N-benzyl-4-ethyl-4-methylpiperidine.

Procedure (Debenzylation):

Dissolve the N-benzylated product in methanol.

Add 10% Pd/C catalyst (5-10 mol%).

Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled

with H₂) until the starting material is consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to yield the final product, 4-Ethyl-4-
methylpiperidine.

Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of

4-Ethyl-4-methylpiperidine as a synthetic intermediate.
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Proposed Synthesis Workflow

1-Benzyl-4-piperidone

Sequential Grignard Addition
(MeMgBr, then EtMgBr)

1-Benzyl-4-ethyl-4-methyl
piperidin-4-ol

Reductive Deoxygenation
(e.g., Et3SiH / TFA)

N-Benzyl-4-ethyl-4-methyl
piperidine

Catalytic Hydrogenation
(H2, Pd/C)

4-Ethyl-4-methylpiperidine

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Ethyl-4-methylpiperidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1287062?utm_src=pdf-body-img
https://www.benchchem.com/product/b1287062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Role as a Chemical Building Block

4-Ethyl-4-methylpiperidine
(Secondary Amine)

N-Alkylation
(R-X, base)

N-Acylation
(Acyl chloride/anhydride)

N-Arylation
(e.g., Buchwald-Hartwig)

Sulfonylation
(R-SO2Cl)

N-Alkyl Derivatives N-Acyl Derivatives (Amides) N-Aryl Derivatives N-Sulfonyl Derivatives
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Caption: Potential synthetic transformations of 4-Ethyl-4-methylpiperidine.

Biological Activity and Potential Applications
Currently, there is no specific information in the public domain regarding the biological activity

of 4-Ethyl-4-methylpiperidine. The piperidine scaffold is a well-known privileged structure in

medicinal chemistry, appearing in numerous approved drugs. However, the specific 4,4-dialkyl

substitution pattern of this molecule does not correspond to any widely reported

pharmacophore.

Given its structure as a secondary amine, its primary utility is likely as a synthetic intermediate

or building block. The nitrogen atom can be functionalized in various ways (e.g., alkylation,

acylation, arylation) to build more complex molecular architectures. Researchers in drug

discovery could use this compound to:

Introduce a specific lipophilic moiety into a lead compound to modulate properties like

solubility, metabolic stability, or receptor binding.

Serve as a scaffold for creating libraries of novel compounds for high-throughput screening.
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Act as a base catalyst in organic reactions where a sterically hindered, non-nucleophilic

amine is required.

Safety and Handling
No specific toxicology data for 4-Ethyl-4-methylpiperidine is available. However, based on

structurally similar aliphatic amines and piperidine derivatives, it should be handled with care. It

is likely to be:

Corrosive: Causing burns to skin and eyes.

Harmful if swallowed or inhaled.

Flammable.

Standard laboratory safety precautions should be employed, including the use of personal

protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume

hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The

experimental protocols are putative and have not been validated. All laboratory work should be

conducted by trained professionals with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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